molecular formula C22H23N3O3 B2823699 7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1206986-13-1

7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2823699
CAS No.: 1206986-13-1
M. Wt: 377.444
InChI Key: VWJMZLJKVUMUGS-UHFFFAOYSA-N
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Description

7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a p-tolyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the tert-butyl and p-tolyl groups. Common reagents used in these reactions include tert-butyl chloride, p-tolyl hydrazine, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (hereafter referred to as Compound X) belongs to a class of heterocyclic compounds that have shown significant biological activities. This article provides a detailed overview of its biological activity based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

Compound X features a complex structure that includes a benzoxazine core and an oxadiazole moiety. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

Recent studies have highlighted several key biological activities associated with Compound X:

Anticancer Activity

Research indicates that Compound X exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (acute monocytic leukemia)
  • A549 (lung cancer)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, flow cytometry assays revealed that Compound X triggers apoptosis in MCF-7 cells by increasing caspase-3 activity, leading to enhanced cell death12.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Apoptosis induction
U-93710.38Cell cycle arrest at G1 phase
A54912.50Increased p53 expression

Antimicrobial Activity

Compound X also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The following table summarizes its antimicrobial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's ability to disrupt bacterial cell membranes is believed to contribute to its antimicrobial effects3.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, Compound X has shown potential as an anti-inflammatory agent. Studies reveal that it reduces the production of pro-inflammatory cytokines in vitro, suggesting a possible therapeutic application in inflammatory diseases.

Case Studies

A notable case study involved the administration of Compound X in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis further confirmed the induction of apoptosis within tumor tissues2.

Properties

IUPAC Name

7-tert-butyl-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-5-7-15(8-6-14)21-23-19(28-24-21)12-25-17-10-9-16(22(2,3)4)11-18(17)27-13-20(25)26/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMZLJKVUMUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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